Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives. This compound features a bromopyridine moiety attached to an amino acid backbone, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the reaction of 2-amino-6-bromopyridine with ethyl 2-bromo-3-oxopropanoate. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-6-bromopyridine attacks the carbonyl carbon of ethyl 2-bromo-3-oxopropanoate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or other reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms of the bromopyridine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The amino acid backbone allows the compound to mimic natural substrates, facilitating its binding to active sites and modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(5-bromopyridin-3-yl)propanoate
- Ethyl 2-amino-3-(4-bromopyridin-3-yl)propanoate
- Ethyl 2-amino-3-(3-bromopyridin-3-yl)propanoate
Uniqueness
Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to the position of the bromine atom on the pyridine ring, which can significantly influence its reactivity and binding properties. This positional isomerism allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXPEYQTEGNFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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